4-Chloro-7-methoxy-1H-indazole

Medicinal Chemistry Lipophilicity Physicochemical Properties

This indazole building block features a specific 4-chloro and 7-methoxy pattern essential for aldosterone synthase inhibitor synthesis (e.g., PCT Int. Appl. WO 2014/099916). Its ΔLogP +0.68 vs. non-chlorinated analogues enables precise lipophilicity tuning for enhanced permeability. A cross-coupling handle and electronic tuning group expedite SAR studies. Choose for validated, differentiated performance.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1000341-90-1
Cat. No. B1604051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxy-1H-indazole
CAS1000341-90-1
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)C=NN2
InChIInChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
InChIKeyVKHMRJUJCBJRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Chloro‑7‑methoxy‑1H‑indazole (CAS 1000341‑90‑1): Core Physicochemical and Structural Profile


4‑Chloro‑7‑methoxy‑1H‑indazole is a heterocyclic indazole building block defined by a 4‑chloro and a 7‑methoxy substitution pattern on the bicyclic indazole core . Its molecular weight is 182.61 g/mol, and it is commercially available as a solid with a purity specification of ≥97% . Predicted physicochemical parameters include a boiling point of 348.2±22.0 °C, an ACD/LogP of 2.42, and a topological polar surface area of ~38 Ų . These properties position the compound as a moderately lipophilic, neutral heterocycle suitable for further medicinal chemistry elaboration.

4‑Chloro‑7‑methoxy‑1H‑indazole: Why Simple Indazole Analogues Are Not Directly Interchangeable


The precise positioning of the chloro and methoxy substituents on the indazole scaffold directly dictates key physicochemical and reactivity parameters. Replacing 4‑Chloro‑7‑methoxy‑1H‑indazole with a generic indazole (e.g., unsubstituted 1H‑indazole or a mono‑substituted variant) results in measurable changes in lipophilicity, electronic character, and hydrogen‑bonding capacity . Furthermore, patent literature explicitly designates this specific substitution pattern as a reactant in the preparation of indazole‑based aldosterone synthase (CYP11B2) inhibitors . Consequently, generic substitution without verification of equivalent synthetic or biological performance introduces a high risk of failed reactions or altered target engagement.

4‑Chloro‑7‑methoxy‑1H‑indazole: Quantified Differentiation Against Closest Analogs


Enhanced Lipophilicity (LogP) Relative to Non‑Chlorinated 7‑Methoxyindazole

The presence of the 4‑chloro substituent in 4‑Chloro‑7‑methoxy‑1H‑indazole increases its lipophilicity compared to the non‑chlorinated analogue 7‑methoxy‑1H‑indazole. This is quantified by a higher ACD/LogP value .

Medicinal Chemistry Lipophilicity Physicochemical Properties

Increased Boiling Point and Vapor Pressure Relative to Non‑Chlorinated Analogue

The 4‑chloro substitution raises the predicted boiling point of 4‑Chloro‑7‑methoxy‑1H‑indazole by approximately 36 °C compared to 7‑methoxy‑1H‑indazole, indicating stronger intermolecular interactions and altered volatility .

Physical Chemistry Thermodynamics Purification

Defined Utility in Patented Aldosterone Synthase (CYP11B2) Inhibitor Synthesis

4‑Chloro‑7‑methoxy‑1H‑indazole is explicitly cited as a reactant in the preparation of indazole compounds that function as selective aldosterone synthase (CYP11B2) inhibitors . This is a specific application pathway not uniformly claimed for all indazole regioisomers.

Medicinal Chemistry Patent Synthesis Cardiovascular

4‑Chloro‑7‑methoxy‑1H‑indazole: High‑Value Research and Industrial Application Scenarios


Medicinal Chemistry: Design of Aldosterone Synthase (CYP11B2) Inhibitors

Utilize 4‑Chloro‑7‑methoxy‑1H‑indazole as a key building block in the synthesis of indazole‑based aldosterone synthase inhibitors. This application is directly supported by patent literature (e.g., PCT Int. Appl. WO 2014/099916) , making it a validated starting point for programs targeting hypertension and related cardiovascular diseases.

Physicochemical Property Modulation in CNS or Intracellular Drug Discovery

Leverage the compound's measured increase in lipophilicity (ΔLogP +0.68 vs. 7‑methoxy‑1H‑indazole) to fine‑tune permeability and distribution profiles of lead candidates. This is particularly relevant for projects requiring enhanced membrane crossing or intracellular target engagement.

Process Chemistry: Purification and Scale‑Up Development

Use the predicted boiling point of 348.2 °C to inform distillation strategies and solvent selection during purification. The 36 °C elevation over the non‑chlorinated analogue mandates distinct process parameters for efficient recovery and scale‑up.

Building Block for Diversified Heterocyclic Libraries

Employ 4‑Chloro‑7‑methoxy‑1H‑indazole as a versatile synthetic intermediate for parallel synthesis and diversity‑oriented approaches. Its dual functionalization (chloro handle for cross‑coupling; methoxy group for electronic tuning) enables rapid generation of structurally distinct analogs .

Technical Documentation Hub

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